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Application Notes
Deucravacitinib (formerly BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of

tyrosine kinase 2 (TYK2).[1][2][3] Its unique mechanism of action, which involves binding to the

regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other

Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[3][4] This selectivity makes

deucravacitinib a valuable tool for immunology research, particularly for investigating the roles

of TYK2-mediated signaling pathways in health and disease.

TYK2 is a crucial intracellular kinase that mediates signaling for key cytokines involved in both

innate and adaptive immunity, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I

interferons (IFNs). By inhibiting TYK2, deucravacitinib effectively modulates these signaling

pathways, which are implicated in the pathogenesis of numerous autoimmune and

inflammatory diseases. The primary application of deucravacitinib in immunology research is to

dissect the cellular and molecular events downstream of these cytokines.

Deucravacitinib has been extensively studied in the context of psoriasis, psoriatic arthritis,

systemic lupus erythematosus (SLE), and inflammatory bowel disease. In clinical trials for

moderate-to-severe plaque psoriasis, deucravacitinib demonstrated superiority over placebo

and apremilast. These studies have shown that deucravacitinib treatment leads to a reduction

in psoriasis-associated gene expression in the skin, including genes regulated by the IL-23 and
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type I IFN pathways. Furthermore, treatment with deucravacitinib has been shown to reduce

serum levels of inflammatory markers such as IL-17A, IL-19, and beta-defensin.

Quantitative Data
The following tables summarize the in vitro potency and clinical efficacy of deucravacitinib.

Table 1: In Vitro Inhibitory Activity of Deucravacitinib

Assay Type
Target/Pathwa
y

Cell
Type/System

IC50 (nM) Reference

Probe

Displacement

Assay

TYK2 JH2

Domain Binding
Cell-free 0.2

Cellular Assay IL-12 signaling
Human whole

blood
2

Cellular Assay IL-23 signaling
Human whole

blood
19

Cellular Assay IFN-α signaling
Human whole

blood
11

Cellular Assay
JAK1/3 (IL-2)

signaling

Human whole

blood
>10,000

Cellular Assay
JAK2/2 (TPO)

signaling

Human whole

blood
>10,000

Table 2: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (Phase 3 POETYK PSO-1 Trial)
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Endpoint
(Week 16)

Deucravacitini
b 6 mg once
daily

Placebo
Otezla 30 mg
twice daily

Reference

PASI 75

Response Rate

(%)

58.7 12.7 35.1

sPGA score of 0

or 1 (clear or

almost clear) (%)

53.6 7.2 32.1

Table 3: Clinical Efficacy of Deucravacitinib in Psoriatic Arthritis (Phase 2 Trial)

Endpoint
(Week 16)

Deucravacitini
b 6 mg once
daily (n=70)

Deucravacitini
b 12 mg once
daily (n=67)

Placebo (n=66) Reference

ACR 20

Response Rate

(%)

52.9 62.7 31.8

Experimental Protocols
Biochemical TYK2 Kinase Activity Assay
Objective: To determine the direct inhibitory activity of deucravacitinib on the purified TYK2

enzyme.

Principle: This assay measures the phosphorylation of a substrate peptide by the TYK2 kinase

in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is

quantified, typically using a luminescence-based method that measures the amount of ATP

remaining after the kinase reaction.

Materials:

Purified recombinant TYK2 enzyme
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Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

ATP

Kinase assay buffer

Deucravacitinib

96-well or 384-well plates

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

Plate reader with luminescence detection capabilities

Procedure:

Prepare serial dilutions of deucravacitinib in the kinase assay buffer.

Add the deucravacitinib solutions to the wells of the assay plate. Include a "no inhibitor"

control and a "no enzyme" blank.

Add the TYK2 enzyme and substrate mixture to all wells except the blank. Add assay buffer

to the blank wells.

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the

kinase.

Initiate the kinase reaction by adding ATP to all wells.

Incubate the plate at 30°C for 30-60 minutes.

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent

according to the manufacturer's instructions.

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

Measure the luminescence using a plate reader.
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Data Analysis: Subtract the blank values from all other readings. Normalize the data to the

"no inhibitor" control (representing 100% activity). Plot the percent inhibition against the

logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation

to determine the IC50 value.

Cellular Phospho-STAT Flow Cytometry Assay
Objective: To assess the inhibitory effect of deucravacitinib on cytokine-induced STAT

phosphorylation in a cellular context.

Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a

relevant cell line or primary cells. The phosphorylation of STAT proteins is then measured by

flow cytometry using phospho-specific antibodies.

Materials:

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell

line like THP-1 monocytes)

Deucravacitinib

Cytokines for stimulation (e.g., IL-12, IL-23, or IFN-α to assess TYK2-dependent signaling;

IL-2 for JAK1/3; TPO for JAK2)

Cell culture medium

Fixation buffer

Permeabilization buffer (e.g., ice-cold methanol)

Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and

intracellular phospho-STAT proteins (e.g., anti-pSTAT3, anti-pSTAT4)

Flow cytometer

Procedure:
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Cell Preparation: Isolate PBMCs from whole blood using a Ficoll-Paque gradient. Resuspend

the cells in serum-free medium.

Inhibitor Treatment: Aliquot cells into a 96-well plate. Add serial dilutions of deucravacitinib

and incubate for 1-2 hours at 37°C.

Cytokine Stimulation: Add the appropriate cytokine to the wells to induce STAT

phosphorylation. Incubate for the optimal time (typically 15-30 minutes) at 37°C.

Fixation: Stop the stimulation by adding a fixation buffer. Incubate at room temperature.

Permeabilization: Permeabilize the cells using an ice-cold permeabilization buffer to allow

antibody entry.

Intracellular Staining: Stain the cells with a cocktail of fluorescently labeled antibodies

against cell surface markers and intracellular phospho-STAT proteins. Incubate in the dark at

room temperature.

Flow Cytometry Analysis: Wash the cells and resuspend them in a suitable buffer for flow

cytometry. Acquire data on a flow cytometer, measuring the fluorescence intensity of the

phospho-STAT signal within the gated cell population of interest.

Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT

signal for each condition. Plot the percent inhibition of the MFI against the logarithm of the

inhibitor concentration to determine the IC50 value.

In Vitro Th17 Differentiation Assay
Objective: To evaluate the effect of deucravacitinib on the differentiation of naïve CD4+ T cells

into Th17 cells.

Principle: Naïve CD4+ T cells are cultured in the presence of a cocktail of cytokines that

promote their differentiation into Th17 cells. The effect of deucravacitinib on this process is

assessed by measuring the production of the signature Th17 cytokine, IL-17A.

Materials:

Naïve CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
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Deucravacitinib

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β)

Neutralizing antibodies against IFN-γ and IL-4

Cell culture plates

ELISA kit for IL-17A or flow cytometry antibodies for intracellular IL-17A staining

Procedure:

T Cell Isolation: Isolate naïve CD4+ T cells from the source tissue using magnetic-activated

cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

Assay Setup: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies. Seed the naïve

CD4+ T cells in the wells.

Treatment and Differentiation: Add the Th17 polarizing cytokine cocktail and neutralizing

antibodies to the wells. Add serial dilutions of deucravacitinib.

Cell Culture: Culture the cells for 5-7 days at 37°C in a humidified incubator with 5% CO2.

Analysis:

ELISA: Collect the cell culture supernatants and measure the concentration of IL-17A

using an ELISA kit according to the manufacturer's instructions.

Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the

presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform

intracellular staining for IL-17A and analyze by flow cytometry.

Data Analysis: Compare the levels of IL-17A production in the deucravacitinib-treated groups

to the untreated control to determine the inhibitory effect of the compound on Th17

differentiation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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